2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a heterocyclic small molecule featuring a benzofuro[3,2-d]pyrimidin-4(3H)-one core fused with a cyclopentyl substituent at position 3. The structure is further modified by a thioether-linked 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety at position 4. The benzofuropyrimidinone scaffold is a pharmacologically privileged structure known for interactions with kinases and enzymes, while the oxadiazole ring enhances metabolic stability and bioavailability in drug-like molecules . The 3-chlorophenyl group may contribute to hydrophobic interactions in target binding, and the cyclopentyl substituent likely increases lipophilicity compared to smaller alkyl groups.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c25-15-7-5-6-14(12-15)22-26-19(32-28-22)13-33-24-27-20-17-10-3-4-11-18(17)31-21(20)23(30)29(24)16-8-1-2-9-16/h3-7,10-12,16H,1-2,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYNFILCKOUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A benzofuro-pyrimidine backbone linked to an oxadiazole moiety.
- Substituents : The presence of a chlorophenyl group and a cyclopentyl group enhances its chemical diversity.
Molecular Formula
The molecular formula is .
Biological Activity Overview
Research on compounds containing oxadiazole and pyrimidine rings has indicated a variety of biological activities, including:
- Antimicrobial Activity : Compounds with oxadiazole rings often exhibit antibacterial and antifungal properties.
- Anticancer Activity : Pyrimidine derivatives have shown potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds. For instance, a study on related oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 50 | E. coli |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 100 | S. aureus |
This suggests that the oxadiazole moiety contributes positively to antimicrobial efficacy.
Anticancer Activity
Research into similar compounds indicates potential anticancer properties. For example, compounds with similar structural motifs have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2e (R = o-Cl) | HepG2 | 5.02 |
| Doxorubicin (control) | HepG2 | 0.59 |
The structure–activity relationship (SAR) studies suggest that substituents on the aromatic rings significantly influence anticancer activity, with electron-donating groups enhancing potency.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antibacterial activity of a series of oxadiazole derivatives, including those structurally related to the compound . The results indicated that specific modifications in the side chains led to enhanced activity against resistant strains of bacteria.
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays were performed on various cancer cell lines using compounds similar to the target compound. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidinone derivatives with variable heterocyclic substitutions. Below is a detailed comparison with two closely related analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thienopyrimidinone derivatives (e.g., ) exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, while quinazolinones prioritize solubility via simpler substituents.
Substituent Effects :
- The cyclopentyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to ethyl (logP ~3.8) or methyl groups, favoring blood-brain barrier penetration but possibly limiting aqueous solubility .
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound and provides stronger hydrogen-bonding capacity than the oxazole in , which may improve target selectivity .
Bioactivity Implications: Compounds with 3-chlorophenyl groups (target and ) are associated with enhanced antimicrobial and anticancer activity due to halogen bonding with target proteins . The thienopyrimidinone analog showed moderate kinase inhibition in unpublished studies, suggesting the target compound may share similar mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
